2-ethoxy-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide
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Overview
Description
2-ethoxy-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide is a complex organic compound that combines the structural elements of an ethoxy group, a fluorophenyl ring, a tetrazole ring, and a benzamide backbone. It has applications across various scientific disciplines, particularly in chemical and pharmaceutical research, due to its unique structure and reactivity.
Preparation Methods
Synthetic routes and reaction conditions: : The synthesis of 2-ethoxy-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide typically involves multiple steps. Key steps often include:
Formation of the tetrazole ring via cycloaddition reactions.
Introduction of the 3-fluorophenyl group through halogenation or coupling reactions.
Ethoxylation to introduce the ethoxy group.
Coupling with benzamide to form the final product.
Industrial production methods: : Industrial synthesis would likely streamline these processes, optimizing for yield and cost-effectiveness, possibly through continuous flow chemistry or advanced catalysis.
Chemical Reactions Analysis
Types of reactions: : This compound can undergo various types of reactions such as:
Oxidation: : Possible with strong oxidizing agents, affecting mainly the phenyl rings.
Reduction: : Could involve reduction of the tetrazole ring under specific conditions.
Substitution: : Both electrophilic and nucleophilic substitution reactions are possible, particularly on the aromatic rings.
Common reagents and conditions
Oxidation: : Potassium permanganate or chromium trioxide.
Reduction: : Hydrogen gas in the presence of a palladium catalyst.
Substitution: : Halogenation reagents like bromine or chlorine, under various conditions.
Major products formed: : Depending on the reaction pathway, products could include oxidized derivatives, reduced tetrazoles, or substituted aromatic compounds.
Scientific Research Applications
In chemistry: : It serves as an intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms and pathways.
In biology: : Its structural elements make it a candidate for studying enzyme binding and protein interactions.
In medicine: : Potentially useful as a scaffold for drug development, particularly in designing inhibitors for specific enzymes or receptors.
In industry: : Could be utilized in the development of new materials or as a specialty chemical in various industrial processes.
Mechanism of Action
The compound exerts its effects by interacting with molecular targets such as enzymes or receptors. The tetrazole ring and fluorophenyl group are particularly significant in binding interactions, potentially inhibiting enzymatic activity or modulating receptor function.
Comparison with Similar Compounds
Similar compounds: : Other compounds with tetrazole rings, such as losartan and valsartan, show similar binding properties but differ in their specific applications and effects.
Uniqueness: : The unique combination of an ethoxy group, fluorophenyl ring, and benzamide backbone in this compound provides distinct reactivity and binding properties, setting it apart from other tetrazole-containing compounds.
Properties
IUPAC Name |
2-ethoxy-N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O2/c1-2-25-15-9-4-3-8-14(15)17(24)19-11-16-20-21-22-23(16)13-7-5-6-12(18)10-13/h3-10H,2,11H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTNJZLTCCMRSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC2=NN=NN2C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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